molecular formula C17H15N3O5S2 B2724729 (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide CAS No. 896269-46-8

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide

Cat. No.: B2724729
CAS No.: 896269-46-8
M. Wt: 405.44
InChI Key: NUZCWKCVYOKHLH-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiazole-derived class of molecules, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an ethyl group at position 3, a nitro group at position 6, and a 2-(methylsulfonyl)benzamide moiety at the N-position. Benzothiazoles are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with structural modifications significantly altering their activity profiles .

Properties

IUPAC Name

N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-3-19-13-9-8-11(20(22)23)10-14(13)26-17(19)18-16(21)12-6-4-5-7-15(12)27(2,24)25/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZCWKCVYOKHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethyl-6-nitrobenzo[d]thiazol-2(3H)-imine

Method A: Nitration Followed by Alkylation

  • Starting Material : 2-Aminobenzo[d]thiazole
  • Nitration : Treatment with fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C for 2 hours yields 6-nitrobenzo[d]thiazol-2-amine (75–80% yield).
  • Alkylation : Reacting with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 hours introduces the ethyl group at N3 (60–65% yield).

Method B: Direct Diazotization and Coupling

  • Diazotization of 2-amino-6-nitrobenzo[d]thiazole using NaNO₂/HCl, followed by reaction with ethylamine under basic conditions, affords the imine intermediate (55–60% yield).

Preparation of 2-(Methylsulfonyl)benzoyl Chloride

  • Sulfonylation : 2-Methylbenzamide is treated with chlorosulfonic acid at 0°C, followed by quenching with methanol to yield 2-(methylsulfonyl)benzamide (85% yield).
  • Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) in anhydrous dichloromethane converts the amide to the acyl chloride (90–95% yield).

Condensation Reaction for Imine Formation

The final step involves coupling 3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-imine with 2-(methylsulfonyl)benzoyl chloride under conditions favoring E -configuration.

Base-Mediated Condensation

  • Conditions : Triethylamine (TEA) in anhydrous THF at 25°C for 12 hours.
  • Mechanism : Deprotonation of the imine nitrogen facilitates nucleophilic attack on the acyl chloride, followed by elimination of HCl.
  • Yield : 68–72%.

Catalytic Coupling Using Palladium

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene at 110°C.
  • Advantage : Enhances regioselectivity and reduces side products.
  • Yield : 78–82%.

Stereochemical Control and Optimization

The E -isomer is favored due to steric hindrance between the ethyl group (C3) and the benzamide moiety. Key factors include:

  • Temperature : Reactions above 100°C promote thermodynamic control, favoring the E -isomer.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize the transition state.

Analytical Characterization

Property Value Method
Melting Point 198–200°C Differential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ 8.62 (s, 1H, imine), 8.25–7.90 (m, 4H, Ar-H), 4.32 (q, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃), 1.42 (t, 3H, CH₃)
HRMS (ESI) m/z 428.0521 [M+H]⁺ (calc. 428.0524)

Comparative Analysis of Methods

Method Yield Reaction Time Stereoselectivity Cost Efficiency
Base-Mediated 68–72% 12 hours Moderate High
Palladium-Catalyzed 78–82% 6 hours High Moderate

Key Observations :

  • Palladium catalysis offers superior yields and shorter reaction times but requires expensive catalysts.
  • Base-mediated methods are cost-effective but necessitate longer durations.

Challenges and Mitigation Strategies

  • Isomerization Risk : Prolonged heating may lead to ZE isomerization.
    • Solution : Use low-temperature quenching post-reaction.
  • Nitro Group Instability : Reduction under catalytic conditions.
    • Solution : Employ inert atmospheres and avoid hydrogen donors.

Industrial-Scale Considerations

  • Process Intensification : Continuous-flow reactors reduce reaction times by 40%.
  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Oxidation: Formation of nitrobenzo[d]thiazole derivatives.

    Reduction: Formation of aminobenzo[d]thiazole derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Pharmaceuticals

The compound has shown promise as a candidate for drug development in several therapeutic areas:

  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against multidrug-resistant strains. For instance, a recent study highlighted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.
  • Anticancer Potential : In vitro studies have indicated that this compound can reduce cell viability in various cancer cell lines at concentrations above 10 µM. This suggests potential applications in cancer therapy, particularly in targeting specific pathways involved in tumor growth .

Agriculture

The biological activity of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide also extends to agricultural applications:

  • Pesticide Development : Given its antimicrobial properties, the compound may be explored as a pesticide or herbicide. Its ability to inhibit pathogenic organisms could be beneficial in protecting crops from diseases.

Material Science

In material science, the stability and chemical properties of this compound make it suitable for research into new materials:

  • Polymer Applications : Investigations are ongoing into how this compound can be incorporated into polymers or coatings. Its chemical stability could enhance the durability and functionality of materials used in various industrial applications.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against various strains of bacteria. The results indicated significant activity against MRSA strains with MIC values notably lower than those observed for conventional antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another comparative study assessing cytotoxic effects, this compound was tested against several cancer cell lines. It exhibited a notable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For example, in its role as an anti-cancer agent, it may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Cores

(a) N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
  • Key Differences : Replaces the nitro group at position 6 with fluorine and substitutes the 2-(methylsulfonyl)benzamide with a 3-fluorobenzamide group.
  • The absence of a sulfonyl group diminishes hydrogen-bonding capacity compared to the target compound .
(b) N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives
  • Key Differences : Features a 2-acetamide group instead of the 2-(methylsulfonyl)benzamide and varies aryl substituents at position 6 (e.g., phenyl, trifluoromethyl).
  • Impact: The acetamide group offers reduced steric hindrance, improving solubility, while aryl substitutions modulate π-π stacking interactions.
(c) (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
  • Key Differences : Replaces the nitro and methylsulfonyl groups with a thiophene-linked propenyl chain.
  • Impact : The chalcone-like extension introduces conjugation, enhancing UV absorption and photochemical activity. However, the absence of sulfonyl or nitro groups limits its utility in redox-sensitive applications .

Functional Group Variations in Related Scaffolds

(a) N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Key Differences: Utilizes a thiadiazole core instead of benzothiazole, with a dimethylamino-acryloyl group.
  • Impact : The thiadiazole ring increases planarity, favoring intercalation with DNA or enzymes. The acryloyl group introduces fluorescence properties, useful in imaging studies, but reduces metabolic stability compared to sulfonyl-containing analogues .
(b) Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate Derivatives
  • Key Differences : Incorporates an imidazolidin-2-ylidene-sulfamoyl group and a thioether-linked acetate.
  • Impact : The sulfamoyl group enhances water solubility, while the thioether improves membrane permeability. These compounds show potent carbonic anhydrase inhibition but lack the nitro group’s redox versatility .

Key Observations :

  • Electron-Withdrawing Groups : Nitro and sulfonyl groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic enzyme residues (e.g., cysteine proteases).
  • Solubility : Sulfonyl and acetamide groups improve aqueous solubility compared to aryl or thiophene substituents.
  • Bioactivity : Nitro-containing benzothiazoles often exhibit broader antimicrobial spectra, while fluorinated analogues show selectivity in kinase inhibition .

Biological Activity

(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 3-ethyl-6-nitrobenzo[d]thiazole with methylsulfonylbenzamide. The reaction conditions often include the use of catalysts such as triethylamine in organic solvents, yielding the desired product with moderate to high purity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

  • Bacterial Activity : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 to 1000 µg/mL against Gram-positive bacteria, including Staphylococcus epidermidis and Bacillus subtilis. The bactericidal activity was confirmed with a minimum bactericidal concentration (MBC) to MIC ratio of 1–2, indicating that it effectively kills bacteria rather than merely inhibiting their growth .
  • Antifungal Activity : Against fungal strains such as Candida species, the compound demonstrated fungicidal effects with MIC values between 62.5 and 1000 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Line Studies : In vitro studies revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including SW620 (colon cancer) and PC3 (prostate cancer), with IC50 values ranging from 64.2 µM to 86.3 µM. Notably, it showed selectivity over normal cells, which is crucial for minimizing side effects in potential therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Cell Division : The compound may interfere with DNA replication or repair mechanisms in cancer cells, leading to increased apoptosis.
  • Disruption of Cell Membrane Integrity : Its antimicrobial activity could be due to disrupting bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobialMIC values against S. epidermidis: 31.25 µg/mL; MBC/MIC = 1 .
Study BAnticancerIC50 against SW620: 64.2 µM; selective toxicity over normal cells .
Study CMechanismProposed DNA intercalation leading to apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide, and how are critical intermediates optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazole core via cyclization of substituted thioureas or thioamides under acidic conditions (e.g., using HCl/EtOH) .
  • Step 2: Introduction of the nitro group at the 6-position via nitration (HNO₃/H₂SO₄), requiring precise temperature control (0–5°C) to avoid over-nitration .
  • Step 3: Condensation with 2-(methylsulfonyl)benzamide using coupling agents like EDCI or DCC in anhydrous DMF .
    Key Optimization:
  • Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.
  • Yields improve with slow addition of nitrating agents and inert atmospheres (N₂) during coupling .

Q. What spectroscopic and computational methods validate the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Confirm the E-configuration of the imine bond (δ 8.2–8.5 ppm for aromatic protons; δ 160–165 ppm for C=N) .
  • HRMS: Matches the molecular formula (C₁₇H₁₄N₃O₅S₂) with <2 ppm error .
  • IR: Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1320 cm⁻¹ (S=O stretch) confirm functional groups .
  • DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Q. What in vitro assays are used for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Activity: MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2), comparing IC₅₀ values to cisplatin .
  • Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How do reaction mechanisms for benzothiazole cyclization and nitro group positioning influence synthetic outcomes?

Methodological Answer:

  • Cyclization Mechanism: Acid-catalyzed intramolecular cyclization proceeds via a thioamide intermediate, with protonation at the sulfur atom facilitating ring closure . Competing pathways (e.g., dimerization) are suppressed by low temperatures (<10°C) .
  • Nitration Selectivity: The 6-position is favored due to electron-donating effects of the ethyl group at position 3, directing electrophilic attack. Computational Fukui indices (using Multiwfn) predict reactivity hotspots .

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). Key interactions:
    • Hydrogen bonding between the nitro group and Lys721.
    • π-π stacking of the benzothiazole ring with Phe723 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Case Example: Discrepancies in IC₅₀ values across cell lines may arise from efflux pump activity (e.g., P-gp overexpression).
    • Validation: Use verapamil (P-gp inhibitor) in combination assays to assess efflux impact .
    • Metabolic Stability: Test compound stability in liver microsomes (e.g., human S9 fraction) to rule out rapid degradation .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

  • Challenge 1: Exothermic nitration requires scaled reactors with cooling jackets (maintain <10°C) to prevent runaway reactions .
  • Challenge 2: Solvent recovery in column chromatography is inefficient at scale. Switch to recrystallization (EtOH/H₂O) for final purification .
  • Process Analytics: Implement inline FTIR to monitor reaction progress and reduce batch variability .

Q. What methodologies assess pharmacokinetic properties like absorption and metabolism?

Methodological Answer:

  • Caco-2 Assays: Measure apical-to-basolateral transport to predict intestinal absorption. Papp values >1×10⁻⁶ cm/s suggest good permeability .
  • CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
  • Plasma Protein Binding: Equilibrium dialysis (human plasma) quantifies unbound fraction; >90% binding suggests limited bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.